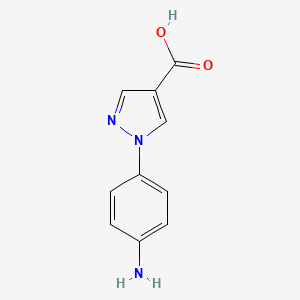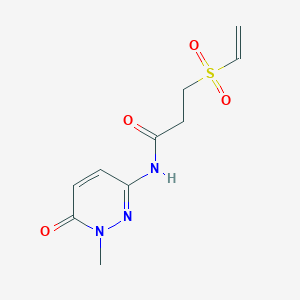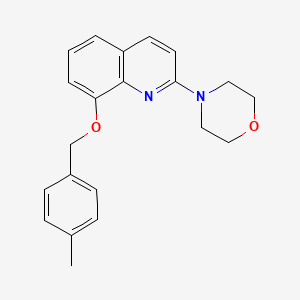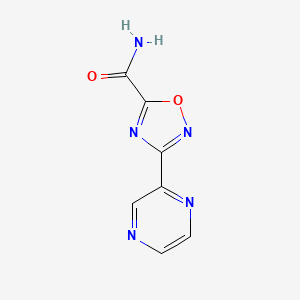
1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid” likely belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aminophenyl derivatives with other organic compounds . For example, the polycondensation of certain compounds is accompanied by dehydration, and the water molecules produced in the reaction are evaporated rapidly at the reaction temperature, further promoting the condensation reaction .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques . The charge delocalization within the molecule can be studied through natural bond orbital (NBO) analysis .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied extensively . For example, the target compounds are important intermediates for the synthesis of a variety of synthetically useful and novel heterocyclic systems with different ring sizes .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques . For example, certain compounds are known for their significant adsorption properties .Scientific Research Applications
Functionalization and Synthesis
Functionalization Reactions : The compound has been studied for its functionalization reactions with various aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions are significant in the synthesis of new compounds with potential applications in various fields, including medicinal chemistry (Yıldırım & Kandemirli, 2006).
Synthesis of Derivatives : There's a focus on synthesizing new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. These derivatives are synthesized through reactions with various reagents, leading to compounds potentially useful in diverse scientific areas (Kasımoğulları et al., 2010).
Structural and Theoretical Investigations
- Structural Studies : Research has been conducted on the structural, spectral, and theoretical aspects of pyrazole-4-carboxylic acid derivatives. These investigations include experimental and computational methods to understand the molecular structure and properties of these compounds, which is crucial for their application in various scientific domains (Viveka et al., 2016).
Pharmaceutical and Biological Activity
Antibacterial Screening : Some derivatives of 1H-pyrazole-4-carboxylic acid have been evaluated for their antibacterial activities. The study of their potential as antibacterial agents can contribute to the development of new therapeutic drugs (Maqbool et al., 2014).
Inhibition of Carbonic Anhydrase Isoenzymes : Derivatives of 1H-pyrazole-4-carboxylic acid have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes. This research provides insights into the potential therapeutic applications of these compounds in treating diseases related to these enzymes (Kasımoğulları et al., 2009).
Novel Ligand Synthesis
- Creation of Polychelated Ligands : Research includes developing methods for synthesizing novel ligands based on 1H-pyrazole-3(5)-carboxylic acids. These ligands, containing the triazole moiety, can be used in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid are currently unknown .
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Action Environment
The action environment of this compound refers to how environmental factors influence the compound’s action, efficacy, and stability . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Safety and Hazards
Future Directions
Research in the field of covalent organic frameworks (COFs), which includes compounds similar to “1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid”, is growing rapidly . These materials offer positional control over their building blocks in two and three dimensions, enabling the synthesis of structures with high regularity and allowing for fine-tuning the chemical and physical properties of the network .
Properties
IUPAC Name |
1-(4-aminophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,11H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUZVOIWQPVTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B2612709.png)
![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)
![3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2612711.png)


![1-(2,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2612717.png)
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612719.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612722.png)
![2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone](/img/structure/B2612724.png)

